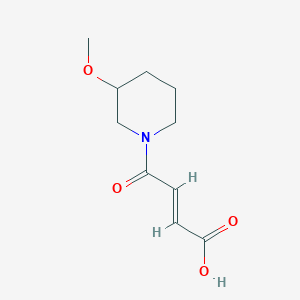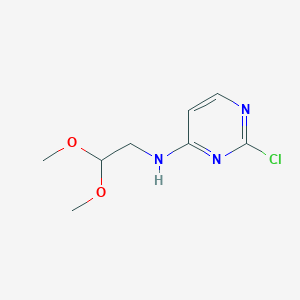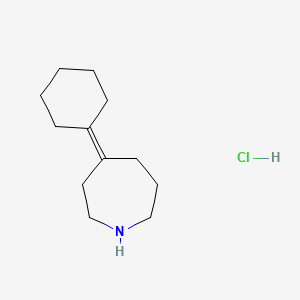
4-Cyclohexylideneazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylideneazepane hydrochloride, also known as 4-CHDA hydrochloride, is an organic compound with a molecular formula of C8H14ClN. It is a derivative of cyclohexane and has a molecular weight of 157.68 g/mol. 4-CHDA hydrochloride has been used in a variety of scientific research applications and is currently being studied for its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Photoresponsive Liquid Crystal Dopants
Compounds similar to 4-Cyclohexylideneazepane hydrochloride have been studied for their potential as dopants in liquid crystals. For instance, a chiral cyclohexane containing photochromic diarylethene units has shown the ability to induce stable photoswitching between nematic and cholesteric phases in liquid crystals, suggesting applications in optical devices and displays (Yamaguchi et al., 2000).
Corrosion Inhibitors and Surfactants
Another application area is in corrosion inhibition. Cyclohexane derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating the potential to protect industrial materials from corrosion. These compounds can serve both as corrosion inhibitors and surfactants, highlighting their multifunctionality in chemical processes (Ostapenko et al., 2014).
Environmental Fate and Toxicity Studies
Studies on hexachlorocyclohexane isomers, which are structurally related, have provided significant insights into their environmental fate and toxicity. Such research aids in understanding the persistence, global transport, and ecological impacts of organochlorine pesticides, which can inform regulatory policies and environmental cleanup efforts (Willett et al., 1998).
Catalysis and Organic Synthesis
Compounds with cyclohexane structures are utilized in catalysis and organic synthesis, demonstrating their importance in creating chemically active sites for specific reactions. For example, research into the regioselective dichlorocyclopropanation of vinyl cyclohexenes underlines the role these compounds can play in synthesizing complex molecules (Jayachandran & Wang, 2000).
Biomedical Applications
Further, cyclohexane derivatives have been evaluated for their biological activities, including as metabolites of cyclohexylamine in various species. Understanding the metabolic pathways and biological impacts of such compounds can contribute to drug development and toxicology (Renwick & Williams, 1972).
Eigenschaften
IUPAC Name |
4-cyclohexylideneazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTWQSHDZUDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNCC2)CC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylideneazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

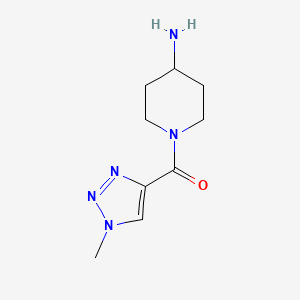
![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
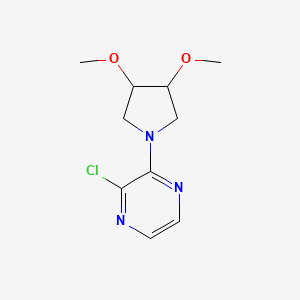
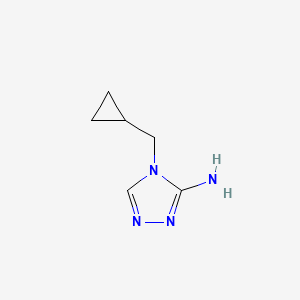

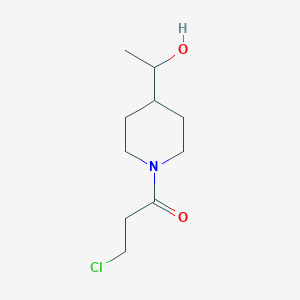
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)
